

# Part 1: Sym021 - A Novel Anti-PD-1 Antibody

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Compound of Interest		
Compound Name:	C-021	
Cat. No.:	B1663713	Get Quote

Sym021 is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1), a critical immune checkpoint receptor. Developed from a chicken antibody discovery platform, Sym021 exhibits high affinity and potent functional activity, making it a promising candidate for cancer immunotherapy.

## **Mechanism of Action**

Sym021 functions by binding to PD-1 on the surface of activated T cells, which prevents the interaction between PD-1 and its ligands, PD-L1 and PD-L2. These ligands are often overexpressed on tumor cells and other cells within the tumor microenvironment. By blocking this interaction, Sym021 effectively releases the "brakes" on the immune system, restoring the ability of T cells to recognize and eliminate cancer cells.[1][2]

## **Data Presentation**

Table 1: Binding Affinity of Sym021 to PD-1



Target Species	Binding Affinity (K D )	Comparison Antibodies
Human PD-1	30 pM	Nivolumab (800 pM), Pembrolizumab (2800 pM)
Cynomolgus Monkey PD-1	110 pM	Nivolumab (1500 pM), Pembrolizumab (3600 pM)
Mouse PD-1	810 pM	Nivolumab and Pembrolizumab do not cross- react
Data sourced from surface plasmon resonance (SPR) analysis.[2][3]		

Table 2: Phase 1 Clinical Trial (NCT03311412) - Sym021 Monotherapy

Parameter	Details
Population	Patients with advanced solid tumor malignancies or lymphomas
Dosage Levels	1, 3, and 10 mg/kg administered every 2 weeks
Adverse Events	Treatment-related adverse events were generally Grade 1-2. Dose-limiting toxicities (Grade 3) included colitis and arthritis.
Efficacy	Two confirmed responses: 1 complete response (gastric carcinoma) and 1 partial response (lacrimal gland ductal carcinoma).
This trial also evaluates Sym021 in combination with other checkpoint inhibitors.[4][5][6]	

# **Experimental Protocols**

1. In Vivo Efficacy in Syngeneic Mouse Models:



- Objective: To assess the anti-tumor activity of Sym021 in an immunocompetent setting.
- Models: Various murine syngeneic tumor models are used, such as Sa1N (fibrosarcoma),
   CT26 (colon carcinoma), and MC38 (colon adenocarcinoma).[1]

#### Procedure:

- Tumor cells are implanted subcutaneously into mice of a compatible genetic background (e.g., BALB/c or C57BL/6).[7][8][9]
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- Sym021 is administered intraperitoneally or intravenously at specified doses and schedules.
- Tumor growth is monitored over time by caliper measurements.
- At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).
- Key Finding: In the Sa1N model, Sym021 treatment led to the complete eradication of all treated tumors.[1]
- 2. Surface Plasmon Resonance (SPR) for Binding Kinetics:
- Objective: To determine the association (on-rate) and dissociation (off-rate) constants, and calculate the binding affinity (K D ) of Sym021 to PD-1.

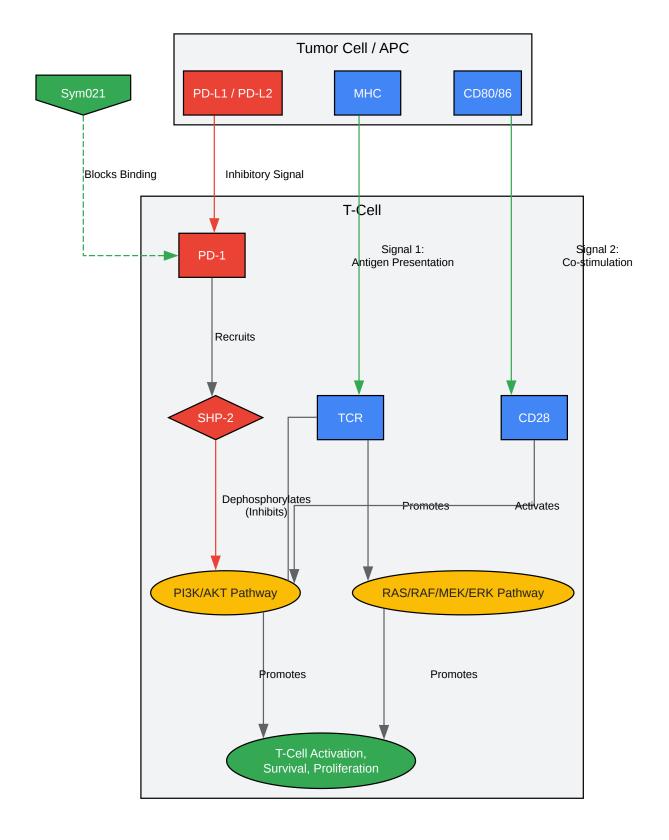
#### Procedure:

- Recombinant PD-1 protein is immobilized on a sensor chip.
- Sym021 antibody is flowed over the chip at various concentrations.
- The binding and dissociation are measured in real-time by detecting changes in the refractive index at the chip surface.



• Data are fitted to a 1:1 Langmuir binding model to calculate the kinetic constants.[10]

# **Mandatory Visualization**





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Caption: PD-1 signaling pathway and the inhibitory action of Sym021.

# Part 2: CCL21 - A Chemokine in the Tumor Microenvironment

Chemokine (C-C motif) ligand 21 (CCL21), also known as secondary lymphoid tissue chemokine (SLC), is a small cytokine that plays a fundamental role in directing the migration of immune cells. In cancer, CCL21 has a dual role, capable of both promoting anti-tumor immunity and contributing to tumor progression.

## **Mechanism of Action**

CCL21 exerts its effects by binding to the G-protein coupled receptor CCR7, which is expressed on various immune cells, including naive T cells, regulatory T cells, and mature dendritic cells (DCs). This interaction is crucial for the homing of these cells to secondary lymphoid organs and to sites of inflammation, including tumors. By creating a chemotactic gradient, CCL21 can recruit anti-tumor immune cells into the tumor microenvironment. Conversely, some tumor cells can hijack this axis to facilitate metastasis to lymph nodes.

## **Data Presentation**

Table 3: In Vitro Chemotaxis Assays with CCL21



Cell Type	CCL21 Concentration	Assay Type	Outcome
T-Cells	100 nM	Transwell Migration	Serves as an effective chemoattractant for T-cell migration.
Dendritic Cells	100 nM	3D Migration Chamber	Induces directed migration of mature dendritic cells.
Physiological concentrations of CCL21 are effective in guiding immune cell migration.[11][12][13]			

Table 4: Phase 1 Clinical Trial of CCL21-Gene Modified Dendritic Cells in NSCLC

Parameter	Details
Therapeutic Agent	Autologous dendritic cells transduced ex vivo with an adenoviral vector encoding CCL21.
Route of Administration	Intratumoral injection.
Objective	To assess the safety and biological activity of inducing a local CCL21 gradient to recruit immune cells.
Outcome	The approach was found to be safe and resulted in the induction of anti-tumor immune responses.
This trial provides a rationale for using CCL21 to enhance immune cell infiltration into tumors.	

# **Experimental Protocols**

1. Generation of CCL21-Gene Modified Dendritic Cells:

## Foundational & Exploratory



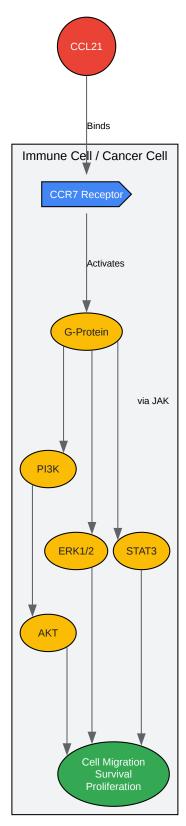
 Objective: To produce a cellular therapy capable of delivering CCL21 directly to the tumor site.

#### Procedure:

- Mononuclear cells are collected from the patient via leukapheresis.
- Monocytes are isolated and differentiated into immature dendritic cells using GM-CSF and IL-4.
- DCs are then transduced with a clinical-grade adenoviral vector that carries the gene for CCL21.
- The transduced CCL21-DCs are harvested, washed, and prepared for intratumoral injection.
- Quality control checks include viability, phenotype confirmation by flow cytometry, and measurement of CCL21 secretion.
- 2. In Vitro T-Cell Chemotaxis (Transwell) Assay:
- Objective: To quantify the migratory response of T cells to a CCL21 gradient.
- Procedure:
  - A Transwell insert with a porous membrane is placed in a well of a culture plate.
  - The lower chamber is filled with media containing CCL21 at a specific concentration (e.g., 100 nM).
  - A suspension of T cells is added to the upper chamber (the Transwell insert).
  - The plate is incubated for several hours to allow the cells to migrate through the pores towards the chemokine.
  - The number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry or cell counting.



# **Mandatory Visualization**



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Caption: The CCL21/CCR7 signaling pathway leading to cellular responses.

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